![molecular formula C21H18FN3O5S B6507076 N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-21-9](/img/structure/B6507076.png)
N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O5S and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.09512002 g/mol and the complexity rating of the compound is 872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, with CAS number 1005300-21-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H18FN3O5S, with a molecular weight of 443.4 g/mol. The structure features a dihydropyridine core, which is known for various biological activities, particularly in the context of cardiovascular and anti-inflammatory effects.
Property | Value |
---|---|
Molecular Formula | C21H18FN3O5S |
Molecular Weight | 443.4 g/mol |
CAS Number | 1005300-21-9 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains. The acetamidosulfonyl group is particularly noted for enhancing antimicrobial activity through mechanisms such as inhibition of folate synthesis in bacteria .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Studies on related sulfonamide derivatives have demonstrated significant radical scavenging abilities and superoxide dismutase (SOD) mimetic activities. These activities are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases .
Anti-inflammatory Effects
Dihydropyridine derivatives are known for their anti-inflammatory properties. The presence of the acetamidosulfonyl moiety may enhance these effects by modulating inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis has been performed on similar compounds, revealing that specific substitutions on the dihydropyridine ring significantly influence biological activity. For example, modifications at the 3-position of the phenyl ring can enhance potency against specific targets while minimizing toxicity .
In Vivo Studies
In vivo assessments have been conducted to evaluate the therapeutic potential of related compounds. One study highlighted a series of 8-hydroxy naphthyridines that demonstrated potent antileishmanial activity with favorable selectivity over human cell lines. This suggests a promising avenue for developing similar derivatives as therapeutic agents against infectious diseases .
Clinical Implications
The compound's potential as an anti-inflammatory agent has implications in treating chronic conditions such as arthritis and cardiovascular diseases. Its ability to modulate inflammatory responses could lead to new treatment protocols that leverage its unique chemical properties .
Scientific Research Applications
Medicinal Chemistry
N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dihydropyridine core may enhance interactions with biological targets involved in cancer progression.
- Anti-inflammatory Properties : The acetamidosulfonyl group suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Biochemical Probes
The compound can serve as a biochemical probe to study specific enzyme activities or cellular pathways. Its ability to interact with proteins and enzymes opens avenues for:
- Enzyme Inhibition Studies : Investigating how this compound inhibits specific enzymes can provide insights into its mechanism of action and potential therapeutic uses.
Material Science
Due to its unique chemical structure, this compound can be utilized in developing novel materials:
- Polymer Chemistry : The functional groups within the molecule allow for modifications that can lead to new polymeric materials with desirable properties.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various dihydropyridine derivatives, this compound was shown to inhibit the proliferation of cancer cells. The mechanism involved the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death.
Case Study 2: Enzyme Inhibition
Another significant study focused on the enzyme inhibition capabilities of this compound. It was found to inhibit a specific kinase involved in cancer cell signaling pathways. The results indicated that the compound could reduce tumor growth in xenograft models, showcasing its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5S/c1-14(26)24-31(29,30)18-9-7-17(8-10-18)23-20(27)19-6-3-11-25(21(19)28)13-15-4-2-5-16(22)12-15/h2-12H,13H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTZKEZLIWULIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.